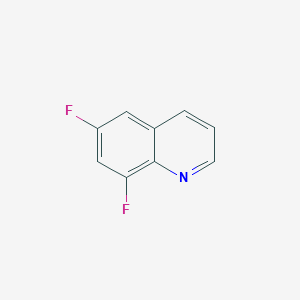

6,8-Difluoroquinoline

Description

Significance of Fluorine in Quinoline (B57606) Derivatives for Research Advancement

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. When appended to the quinoline scaffold, fluorine atoms can exert profound effects on the molecule's properties. The introduction of fluorine can significantly increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. ontosight.ai Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing how the molecule interacts with its biological target.

The presence of fluorine can also enhance the binding affinity of a drug to its target receptor or enzyme. orientjchem.org This is often attributed to the unique electronic properties of fluorine, which can lead to favorable electrostatic interactions. In the context of quinoline derivatives, the placement of fluorine at specific positions, such as C6 and C8, has been shown to be particularly advantageous in modulating antibacterial and anticancer activities. orientjchem.orgmsu.edu The introduction of a fluorine atom at the C-6 position, for instance, can significantly enhance antibacterial potency. orientjchem.org

Overview of Quinoline Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical and biological sciences. numberanalytics.com Its versatile structure has been the foundation for a vast array of synthetic compounds with a broad spectrum of biological activities. orientjchem.orgnih.gov

The history of quinoline is intrinsically linked to the quest for antimalarial drugs. numberanalytics.com In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.org A pivotal moment in quinoline research came in 1842 when Charles Gerhardt synthesized it through the distillation of quinine, an alkaloid from the bark of the Cinchona tree, which had been used for centuries to treat malaria. numberanalytics.comwikipedia.org This discovery laid the groundwork for the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which became crucial in combating malaria. globalresearchonline.net Over the decades, research has expanded beyond antimalarials, with quinoline derivatives being investigated for a multitude of other therapeutic applications. bohrium.com

In contemporary drug discovery, the quinoline scaffold remains a privileged structure. bohrium.comresearchgate.net Its derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. orientjchem.orgnih.gov The ability of the quinoline ring system to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of new drugs. orientjchem.org

Several quinoline-based drugs are currently on the market, and many more are in various stages of clinical development. bohrium.comrsc.org For example, fluoroquinolones, a class of antibiotics, are widely used to treat bacterial infections. mdpi.com In the realm of oncology, derivatives of camptothecin, a quinoline-containing natural product, are used as anticancer agents. nih.gov The continued exploration of quinoline chemistry promises to yield even more innovative and effective therapies in the future.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound 6,8-difluoroquinoline. The primary objective is to highlight its importance within academic research, with a particular emphasis on the influence of the fluorine substituents on its chemical and biological properties. The discussion will be framed within the broader context of quinoline chemistry and its historical and ongoing role in drug discovery. By concentrating on this specific difluorinated derivative, this article seeks to underscore the significance of targeted structural modifications in the development of novel and potent bioactive molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMLBTXFCAIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162952 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145241-75-4 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,8 Difluoroquinoline

Regioselective Fluorination Strategies for Quinoline (B57606) Systems

Achieving regioselectivity in the fluorination of quinolines is a significant challenge in synthetic organic chemistry. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictates the outcome of electrophilic and nucleophilic substitution reactions.

Electrolytic 5,8-Difluorination Approaches

Electrochemical methods offer a powerful tool for the regioselective fluorination of organic molecules. An electrolytic approach for the 5,8-difluorination of quinolines has been developed, utilizing HF:pyridine as both the fluorine source and the supporting electrolyte. georgiasouthern.edu This method, conducted in an undivided electrochemical cell with platinum electrodes at room temperature, provides moderate to good yields of the desired 5,8-difluoroquinoline (B175250) derivatives within a short reaction time of two hours. georgiasouthern.edu The regioselectivity of this anodic fluorination is attributed to the interaction of the quinoline with the acidic medium, which deactivates the heterocyclic ring towards electrophilic attack. researchgate.net

Direct Fluorination Techniques in Acidic Media

Direct fluorination of quinoline derivatives in acidic media presents a viable, albeit often non-selective, route to fluorinated products. researchgate.netresearchgate.net The use of elemental fluorine in strong acids like concentrated sulfuric acid or oleum (B3057394) can lead to the formation of a mixture of isomers, including 5-fluoro-, 6-fluoro-, 8-fluoro-, and 5,8-difluoroquinoline. researchgate.net The acidic environment protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing the electrophilic fluorination towards the benzene ring. researchgate.net However, the inherent reactivity of elemental fluorine often results in a lack of selectivity. researchgate.net For instance, the direct fluorination of quinoline itself can yield a mixture of products arising from fluorination at the 5-, 6-, and 8-positions. researchgate.net

Recent advancements have focused on achieving higher selectivity. A novel concept for C–H nucleophilic fluorination has been reported, which avoids the formation of unstable Meisenheimer intermediates through a concerted F-, e-, H+ transfer process. acs.orgacs.org This strategy has enabled the first successful nucleophilic oxidative fluorination of quinolines, offering a new pathway for selective C-H fluorination. acs.orgacs.org

Nucleophilic Substitution Reactions for Fluorine Incorporation

Nucleophilic aromatic substitution (SNA) is a common strategy for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. beilstein-journals.orgmdpi.com In the context of quinoline synthesis, this often involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride (B91410) anion.

For instance, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline was attempted by treating 5-chloro-6-methoxy-8-nitroquinoline (B8476077) with various nucleophilic fluoride sources. researchgate.net The success of such reactions is highly dependent on the activation of the quinoline ring and the reaction conditions. The electron-withdrawing nature of fluorine substituents can, in turn, activate the quinoline ring for further nucleophilic substitution at other positions.

Synthesis of 6,8-Difluoroquinoline Derivatives

The synthesis of this compound and its derivatives is of significant interest due to their application as precursors for antibacterial agents and other biologically active compounds. nih.govmsu.edu

Multi-step Reaction Pathways for Fluorinated Quinoline Cores

The synthesis of complex fluorinated quinoline derivatives often necessitates multi-step reaction sequences. nih.gov A common approach involves the construction of a suitably substituted aniline (B41778) precursor, followed by a cyclization reaction to form the quinoline ring system.

For example, a series of 1-aryl-6,8-difluoroquinolone antibacterial agents were prepared through a multi-step pathway. nih.govmsu.edu This synthesis started with 2,3,4,5-tetrafluorobenzoic acid. msu.edu Similarly, the synthesis of ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate involves the preparation of a 7-azido intermediate, which is then reduced to the corresponding amine. researchgate.net This amino group can then be further functionalized. researchgate.net

| Starting Material | Key Intermediates | Final Product Class | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | 1-Aryl-6,8-difluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 1-Aryl-6,8-difluoroquinolones | msu.edu |

| 7-Azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate | 7-Amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate | 7-Substituted 6,8-difluoroquinolones | researchgate.net |

| 2-Aminobenzophenone derivatives | 1,4-Dihydroquinolin-4-one scaffold | Fluorinated quinolin-4-ones | vulcanchem.com |

Modified Skraup Synthesis and Green Chemistry Approaches

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. tandfonline.comorgsyn.org However, the traditional Skraup synthesis often suffers from harsh reaction conditions and low yields. orgsyn.orgmdpi.com

Continuous Flow Microreactor Synthesis in Organo-fluorine Chemistry

The synthesis of organo-fluorine compounds often presents challenges, including the handling of hazardous fluorinating agents and the control of highly exothermic reactions. beilstein-journals.org Continuous flow microreactor synthesis has emerged as a powerful technology to mitigate these issues by offering precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgchemdistgroup.com This methodology enhances reaction safety, improves product selectivity, and facilitates scalability. beilstein-journals.org

Key advantages of flow microreactors in organo-fluorine chemistry include:

Enhanced Safety: Small reaction volumes significantly reduce the risks associated with highly reactive or toxic reagents. chemdistgroup.com

Efficient Heat Transfer: The high surface-area-to-volume ratio allows for rapid removal of heat, preventing runaway reactions. researchgate.net

Precise Control: Accurate management of residence time can minimize the formation of byproducts, as seen in peptide synthesis where undesired tripeptide formation was avoided. beilstein-journals.org

While specific documented examples of this compound synthesis via continuous flow microreactors are not prevalent in the reviewed literature, the principles of this technology are directly applicable. For instance, nucleophilic aromatic substitution (SNAr) reactions, which are common in the synthesis of quinoline derivatives, can be significantly optimized in flow systems. beilstein-journals.org The construction of the quinoline core via methods like the Gould-Jacobs reaction, starting from fluorinated anilines, could be adapted to microreactor conditions to improve yield and purity. researchgate.net

Synthesis of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents

A significant class of compounds derived from the this compound scaffold are the 1-aryl-6,8-difluoroquinolone antibacterial agents. The synthesis of these molecules is a multi-step process designed to allow for diverse substitutions, particularly at the N-1 and C-7 positions, which are crucial for antibacterial activity. nih.govacs.org

A versatile synthetic route begins with 2,3,4,5-tetrafluorobenzoic acid. acs.org The key steps are outlined below:

Formation of Benzoylacetate: The starting acid is converted to its acid chloride and then reacted with the lithium salt of diethyl malonate, followed by acidic workup to yield diethyl (2,3,4,5-tetrafluorobenzoyl)malonate.

Enamine Formation: The benzoylmalonate is treated with triethyl orthoformate and acetic anhydride, followed by reaction with a substituted aniline (Ar-NH₂) to form a key enamine intermediate, diethyl [(aryl)amino]methylenemalonate.

Cyclization: The enamine undergoes intramolecular cyclization upon treatment with a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). This step constructs the quinolone ring system, yielding an ethyl 1-aryl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Nucleophilic Substitution at C-7: The highly activated fluorine at the C-7 position is displaced by a variety of substituted amines (e.g., piperazine (B1678402) derivatives) in a nucleophilic aromatic substitution reaction. This is typically carried out in pyridine. acs.org

Hydrolysis: The final step involves the hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid, which is essential for antibacterial activity. acs.org

This synthetic strategy led to the development of potent antibacterial agents. For instance, compounds with a 2,4-difluorophenyl group at the N-1 position and a 3-amino-1-pyrrolidinyl group at the C-7 position showed the greatest in vitro antibacterial potency. nih.gov

Table 1: Examples of Synthesized 1-Aryl-6,8-difluoroquinolones

Preparation of 7-Amino and 7-Hydrazino Derivatives

The introduction of amino and hydrazino groups at the C-7 position of the this compound ring is a key transformation for creating precursors for more complex heterocyclic systems. researchgate.netresearchgate.net A common strategy involves the synthesis of a 7-azido intermediate, which can then be converted to the desired amine or hydrazine. researchgate.netresearchgate.net

The synthesis of ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate can be achieved from ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. researchgate.net Nucleophilic substitution of the C-7 fluorine with an azide (B81097) source (e.g., sodium azide) yields the corresponding 7-azido derivative. researchgate.net This azide is a versatile intermediate. researchgate.net

Reduction to Amine: The 7-azido group can be reduced to a 7-amino group. researchgate.net One reported method involves a photochemical reaction using CuI as a catalyst. researchgate.net Alternative chemical reduction methods, such as using Fe/AlCl₃·6H₂O or Fe/BiCl₃, are also effective for converting azides to amines with high yields (80-95%). researchgate.net

Formation of Hydrazino Derivatives: The 7-azido intermediate can react with heterocyclic amines via a thermochemical reaction to produce novel 7-hydrazino derivatives. researchgate.net These products serve as valuable precursors for fluoroquinolone carboxylic acids with potential biological activity. researchgate.net

These 7-substituted derivatives are crucial starting points for synthesizing tetracyclic and tricyclic quinolones. researchgate.netresearchgate.net

Organic Transformations Involving the this compound Moiety

The this compound core's reactivity is heavily influenced by the electron-withdrawing nature of the two fluorine atoms, making it susceptible to various transformations.

Cyclization Reactions and Heterocycle Formation

The this compound framework can be used to construct more complex, fused heterocyclic systems. An example is the synthesis of pyrazolo[4,3-c]quinolines. The reaction of a this compound derivative with a substituted hydrazine, such as 3,4-dimethylphenylhydrazine, under acidic conditions can lead to a cyclization reaction, yielding the corresponding pyrazolo[4,3-c]quinoline structure. evitachem.com This transformation expands the chemical space and allows for the generation of compounds with different pharmacological profiles. evitachem.com The synthesis of various quinoline-based heterocycles, such as thiadiazoloquinolones, has also been explored, highlighting the versatility of the quinoline scaffold in building fused ring systems. acs.org

Arylation and Other Coupling Reactions

The halogen atoms on the this compound ring, as well as other positions, can participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds. While specific examples focusing solely on the arylation of the this compound core are sparse in the provided results, general principles of coupling reactions are applicable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming aryl-aryl bonds. evitachem.com A halogenated quinoline (e.g., a bromo- or chloro-substituted this compound) could be coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base to yield an arylated derivative. evitachem.comnih.gov The electron-withdrawing fluorine atoms can influence the reactivity of the C-X bond, potentially facilitating the oxidative addition step in the catalytic cycle.

Nucleophilic Addition-Elimination Mechanisms

The reactions involving the substitution of groups on the quinoline ring, particularly at the carbonyl carbon of quinolones or at halogenated positions on the aromatic ring, often proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com

In the synthesis of 1-aryl-6,8-difluoroquinolones, the displacement of the C-7 fluorine by an amine is a classic example of nucleophilic aromatic substitution (SNAr). acs.org The mechanism involves two steps:

Addition: The nucleophile (amine) attacks the electron-deficient carbon at C-7, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing quinolone core and the fluorine atoms.

Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.

Similarly, reactions at a carbonyl group, such as in an acyl chloride derivative of a quinoline-3-carboxylic acid, follow this pattern. chemguide.co.uksavemyexams.com A nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of a leaving group (e.g., a chloride ion) to reform the carbonyl double bond, resulting in a net substitution. chemguide.co.uk The reactivity is enhanced by the electron-withdrawing nature of the attached quinoline ring system. savemyexams.com

Table of Mentioned Compounds

Spectroscopic Characterization and Structural Elucidation of 6,8 Difluoroquinoline Compounds

Advanced Spectroscopic Techniques for Molecular Structure Determination

A multi-faceted approach utilizing various spectroscopic methods is crucial for the thorough characterization of 6,8-Difluoroquinoline. Each technique offers unique information about the molecular structure, and their combined application provides a detailed and robust structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings. Electronegative substituents, such as fluorine, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). oregonstate.edu Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR: Similar to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift range for ¹³C is much larger than for ¹H, which often allows for the resolution of signals for each unique carbon atom. pressbooks.pub The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts. oregonstate.edu

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. huji.ac.ilalfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle structural changes. nih.gov Coupling between fluorine nuclei and between fluorine and hydrogen or carbon nuclei provides crucial information about the proximity of these atoms in the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This technique provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. nist.gov In the mass spectrum of a quinoline (B57606) derivative, the molecular ion peak (M+) provides the molecular weight. The fragmentation pattern can offer insights into the stability of different parts of the molecule and the nature of its substituents. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular chemical bonds. spectrabase.com Therefore, an IR spectrum can be used to identify the functional groups present in a molecule. For quinoline derivatives, characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings are typically observed. researchgate.net The presence of C-F bonds will also give rise to characteristic stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between different energy levels. nih.gov The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. florajournal.com The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands arising from π-π* transitions within the aromatic system.

Analysis of Spectroscopic Data for this compound and its Derivatives

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and benzene (B151609) rings. The fluorine atoms at positions 6 and 8 will significantly influence the chemical shifts and coupling patterns of the protons on the benzene ring through both electron-withdrawing effects and through-space coupling.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | ~8.8 | dd | J(H2, H3), J(H2, H4) |

| H-3 | ~7.4 | dd | J(H3, H2), J(H3, H4) |

| H-4 | ~8.1 | dd | J(H4, H2), J(H4, H3) |

| H-5 | ~7.6 | ddd | J(H5, H7), J(H5, F6), J(H5, H-alpha) |

| H-7 | ~7.2 | ddd | J(H7, H5), J(H7, F6), J(H7, F8) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbons directly bonded to fluorine (C-6 and C-8) are expected to show large C-F coupling constants.

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| C-2 | ~150 | - |

| C-3 | ~122 | - |

| C-4 | ~136 | - |

| C-4a | ~128 | Small |

| C-5 | ~125 | Small |

| C-6 | ~158 | Large (¹JCF) |

| C-7 | ~115 | Medium (²JCF) |

| C-8 | ~155 | Large (¹JCF) |

| C-8a | ~147 | Small |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments. These signals may show coupling to each other and to the neighboring protons.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-6 | -110 to -120 | ddd |

| F-8 | -120 to -130 | ddd |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. Fragmentation may involve the loss of HCN or fluorine atoms.

| m/z | Identity |

| [M]+ | Molecular Ion |

| [M-HCN]+ | Loss of hydrogen cyanide |

| [M-F]+ | Loss of a fluorine atom |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic bands for the aromatic system and the C-F bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250-1000 | C-F stretching |

UV-Vis Spectroscopy

The UV-Vis spectrum in a solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline aromatic system.

| λmax (nm) | Transition |

| ~225 | π → π |

| ~275 | π → π |

| ~310 | n → π* |

X-ray Single-Crystal Diffraction

While a crystal structure for this compound itself is not reported, analysis of related structures, such as 7-ethoxy-6,8-difluoro-4-oxo-1-pyridin-2-ylmethyl-1,4-dihydro-quinoline-3-carboxylic acid, reveals a planar quinoline ring system. researchgate.net It is expected that this compound would also adopt a planar conformation in the solid state.

Correlation of Spectroscopic Data with Substituent Effects

The electronic properties of the this compound scaffold can be significantly altered by the introduction of various substituents. These modifications induce predictable changes in the spectroscopic signatures of the molecule, providing deep insights into structure-property relationships. mdpi.com The transmission of substituent electronic effects is frequently studied using ¹H and ¹³C NMR chemical shifts. mdpi.com

The chemical shifts of carbon atoms within the quinoline ring are sensitive to the electron-donating or electron-withdrawing nature of attached functional groups. It has been demonstrated in related heterocyclic systems that ¹³C-NMR chemical shifts of ring carbons correlate with additivity parameters derived from substituted benzene derivatives. researchgate.netmdpi.com For instance, electron-withdrawing groups (EWGs) like nitro or cyano groups generally cause a downfield shift (higher ppm) for the carbon atoms they are attached to (ipso-carbon) and those at the para-position, due to the deshielding effect caused by the reduction in electron density. Conversely, electron-donating groups (EDGs) tend to cause an upfield shift (lower ppm) due to an increase in electron shielding.

In UV-Vis spectroscopy, the position of absorption bands is also influenced by substituents. A study on 4-oxoquinoline derivatives found that the presence of electron-withdrawing substituents resulted in a red shift (a shift to longer wavelengths) of the absorption bands in the UVA region. researchgate.net This phenomenon, known as a bathochromic shift, occurs because these substituents lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), reducing the energy gap for electronic transitions. Research on 6-chloroquinoline has also confirmed that substitution significantly alters the chemical and physical properties of the quinoline moiety. dergipark.org.tr

The following table summarizes the expected effects of different classes of substituents on the key spectroscopic data of a this compound system.

| Substituent Type | Spectroscopic Technique | Expected Effect | Rationale |

| Electron-Donating Group (EDG) (e.g., -NH₂, -OH, -OCH₃) | ¹³C NMR | Upfield shift (lower ppm) of ortho and para carbons | Increased electron density leads to greater shielding of the carbon nuclei. |

| ¹H NMR | Upfield shift (lower ppm) of ortho and para protons | Increased electron density leads to greater shielding of the protons. | |

| UV-Vis Spectroscopy | Hypsochromic shift (to shorter λmax) or minor change | Alters the energy of molecular orbitals, often increasing the HOMO-LUMO gap. | |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -C(O)R) | ¹³C NMR | Downfield shift (higher ppm) of ortho and para carbons | Decreased electron density leads to deshielding of the carbon nuclei. researchgate.netmdpi.com |

| ¹H NMR | Downfield shift (higher ppm) of ortho and para protons | Decreased electron density leads to deshielding of the protons. | |

| UV-Vis Spectroscopy | Bathochromic shift (to longer λmax) | Reduces the HOMO-LUMO energy gap, requiring less energy for electronic transition. researchgate.net |

Characterization of Intermediates and Reaction Products

Spectroscopic methods are crucial for monitoring the progress of chemical reactions and confirming the identity of intermediates and final products in the synthesis of this compound derivatives. mdpi.com Each technique provides unique information that, when combined, allows for a comprehensive structural assignment.

When this compound is a starting material for a multi-step synthesis, characterizing the intermediates is essential. For example, in the synthesis of metal complexes with the fluoroquinolone fleroxacin, which contains a 6,8-difluoro-4-oxoquinoline core, spectroscopic analysis confirms the coordination of the metal ion. nih.gov ESI-MS (+) is used to find the molecular weight of the final complex, while IR spectroscopy shows shifts in the pyridone C=O and carboxylate COO⁻ stretching frequencies, indicating their involvement in metal binding. nih.gov

Similarly, in the synthesis of Schiff base derivatives from quinolinecarbaldehydes, a combination of techniques is employed to characterize the products. mdpi.com Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) confirm the molecular weight and elemental composition. FTIR spectroscopy is used to identify the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch, confirming the reaction's success. Multinuclear NMR (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the final structure, allowing for unambiguous characterization. mdpi.com

The following table outlines the role of different spectroscopic techniques in the characterization process.

| Spectroscopic Technique | Role in Characterization | Information Provided |

| Mass Spectrometry (MS/HRMS) | Product Identification | Provides the molecular weight and, with HRMS, the exact elemental formula of the product. mdpi.comnih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Determines the connectivity of atoms and the chemical environment of protons and carbons. Appearance or disappearance of signals confirms functional group transformation. mdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Identifies the presence or absence of key functional groups (e.g., C=O, O-H, C=N) by detecting their characteristic vibrational frequencies. nih.gov |

| UV-Vis Spectroscopy | Electronic Structure Confirmation | Confirms changes to the conjugated system of the quinoline ring upon substitution or reaction. nih.gov |

Detection of Dimer Formation and Aggregation

Under certain conditions, such as high concentration or in specific solvent environments, this compound derivatives can form non-covalent dimers or larger aggregates. Spectroscopic techniques are highly sensitive to these intermolecular interactions.

The formation of aggregates can be driven by various forces, including hydrogen bonding and π-π stacking. A computational study has shown that aggregates of a this compound derivative can be stabilized by hydrogen bonding between the proton at the C-7 position and the fluorine at the C-8 position of an adjacent molecule. researchgate.net

Changes in NMR spectra are a key indicator of aggregation. The chemical shifts of protons involved in intermolecular interactions, such as hydrogen bonding or π-π stacking, are particularly sensitive. Upon aggregation, these proton signals may broaden or shift, typically downfield for protons involved in hydrogen bonding.

Fluorescence spectroscopy is another powerful tool for detecting aggregation, as the fluorescence properties of many quinolones are sensitive to their environment. mdpi.com Dimerization or aggregation can lead to self-quenching, where the fluorescence intensity decreases, or the formation of new emissive species (excimers) that emit at longer wavelengths. The binding and association of fluoroquinolones can be studied using luminescence spectroscopy to determine association constants. researchgate.net Furthermore, Raman spectroscopy has been used to study the structural characteristics of fluoroquinolones and the effects caused by the surrounding environment, which can provide insight into aggregation phenomena. nih.gov

The table below details the spectroscopic evidence used to detect molecular aggregation.

| Spectroscopic Method | Observable Change Indicating Aggregation | Underlying Principle |

| ¹H NMR Spectroscopy | Broadening of signals and/or downfield chemical shifts of specific protons. | Changes in the local magnetic environment of protons involved in intermolecular interactions (e.g., H-bonding, π-stacking). researchgate.net |

| Fluorescence Spectroscopy | Decrease in fluorescence intensity (quenching) or appearance of a new, red-shifted emission band (excimer formation). | Interaction between fluorophores in close proximity alters the pathways for electronic relaxation. mdpi.com |

| UV-Vis Absorption Spectroscopy | Deviations from Beer-Lambert law, and potential shifts in the λmax (hypsochromic or bathochromic). | Intermolecular interactions perturb the electronic ground and excited states of the chromophore. |

| Raman Spectroscopy | Shifts in vibrational modes, particularly those associated with the quinoline ring or interacting functional groups. | Changes in molecular structure and intermolecular forces upon aggregation affect the vibrational frequencies. nih.gov |

Medicinal Chemistry and Biological Applications of 6,8 Difluoroquinoline Scaffolds

Structure-Activity Relationship (SAR) Studies of 6,8-Difluoroquinoline Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on the quinolone scaffold. Extensive research has delineated the roles of specific substitutions in modulating the antibacterial potency and spectrum of these compounds.

The presence and position of fluorine atoms on the quinolone ring are critical determinants of antibacterial efficacy. The introduction of a fluorine atom at the C-6 position has been shown to markedly enhance antimicrobial activity. This is attributed to an increase in both cellular penetration and the inhibition of DNA gyrase. karger.com

The strategic placement of fluorine atoms can significantly influence a molecule's physical, chemical, and biological properties, including its absorption, distribution, and interaction with biological targets. researchgate.net The high electronegativity and small size of fluorine allow it to act as a bioisostere for other functional groups, thereby modifying the pharmacological profile of the parent molecule. researchgate.netnih.gov

The substituent at the C-7 position of the quinolone ring plays a pivotal role in determining the spectrum and potency of antibacterial activity. karger.com This position is a major site for chemical modification, and the nature of the substituent influences cell permeability, solubility, and pharmacokinetic properties. karger.com

The introduction of azabicyclic groups at C-7 has been associated with enhanced Gram-positive activity and increased lipophilicity. karger.com Modifications at the C-7 position of norfloxacin (B1679917) with acetylated piperazinyl, halogen atoms, and substituted hydrazinyl groups have also yielded compounds with good in vitro activity, some even surpassing the parent compound. nih.gov

| C-7 Substituent | Impact on Bioactivity |

| Piperazine (B1678402) | Increased potency against Gram-negative bacteria karger.com |

| Pyrrolidine (B122466) | Improved activity against Gram-positive bacteria karger.com |

| 3,5-Dimethylpiperazine | Conferred the best overall antibacterial property in a specific series nih.gov |

| Acetylated Piperazine | Showed good in vitro activity when modifying norfloxacin nih.gov |

The substituent at the N-1 position of the quinolone ring is another critical factor influencing the pharmacological profile. A quantitative structure-activity relationship (QSAR) study on a series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed that antibacterial potency is strongly dependent on the size (STERIMOL length and width) and level of unsaturation of the N-1 substituent. nih.gov

Further optimization of the this compound scaffold can be achieved through modifications at other positions. For instance, in a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, an amino group was found to be the optimal substituent at the C-5 position. nih.gov The combination of a C-5 amino group and a C-7 3,5-dimethylpiperazinyl moiety led to the development of sparfloxacin, a compound with superior in vitro and in vivo potency compared to ciprofloxacin (B1669076). nih.gov

Antibacterial Research and Antimicrobial Mechanisms

Derivatives of the this compound scaffold have been the subject of extensive antibacterial research, demonstrating potent activity against a broad range of pathogens, including antibiotic-resistant strains. news-medical.net

The primary mechanism of action for fluoroquinolone antibiotics, including this compound derivatives, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are type II topoisomerases that play crucial roles in DNA replication, repair, and recombination. nih.govnih.govresearchgate.net

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the DNA strand breaks created by these enzymes. karger.com This leads to the fragmentation of the bacterial chromosome, causing irreversible DNA damage and ultimately resulting in bacterial cell death. researchgate.netnih.gov DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. karger.com The ability of some quinoline (B57606) derivatives to act as dual-targeting inhibitors contributes to their potent antibacterial activity. scholarsportal.info

Activity Against Gram-Positive and Gram-Negative Bacteria

The this compound scaffold is a key component in the development of fluoroquinolone antibiotics with a broad spectrum of activity. These compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. karger.comnih.gov The introduction of a fluorine atom at the C-6 position of the quinolone ring is known to significantly enhance cell penetration and gyrase inhibition. karger.com The further addition of a fluorine atom at the C-8 position can modulate these properties and improve activity. karger.com

Research into various 7-substituted-6,8-difluoroquinolone derivatives has demonstrated potent antimicrobial activity. For example, certain derivatives show effective concentrations of 0.860 μg/mL or lower against representative bacterial strains. karger.comnih.gov The nature of the substituent at the C-7 position plays a critical role in defining the antibacterial spectrum. A piperazine ring at C-7 generally increases potency against Gram-negative bacteria, whereas a pyrrolidine ring at the same position tends to improve activity against Gram-positive bacteria. karger.com The lipophilicity of the C-7 appendage also influences the activity, with more lipophilic groups appearing to enhance activity against Gram-positive strains like Staphylococcus aureus. nih.gov

Studies comparing different fluorine substitution patterns have shown that for certain classes of derivatives, the 6,8-difluoro substitution provides antibacterial activity against Staphylococcus aureus that is comparable to other fluorination patterns, such as 6-fluoro or 5,6,8-trifluoro substitutions. researchgate.net

| Compound Class | Target Bacteria | Reported Activity (MIC) | Source |

|---|---|---|---|

| 7-Substituted-6,8-difluoroquinolone derivatives (2, 3, 4) | Gram-positive & Gram-negative bacteria | ≤ 0.860 μg/mL | karger.comnih.gov |

| Substituted hydrazinoquinolones (7-10) | Escherichia coli & Staphylococcus aureus | 120 - 515 μg/mL (Poor activity) | karger.comnih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3) | S. aureus | ≈ 0.97 μg/mL | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3) | E. coli | ≈ 4.7 μg/mL | nih.gov |

| p-Toluidine, p-chloro aniline (B41778), and aniline derivatives of 8-nitrofluoroquinolone | S. aureus | ≈ 2-5 μg/mL | nih.gov |

Development of Novel Fluoroquinolone Antibacterial Agents

The development of novel fluoroquinolone antibacterial agents frequently utilizes the this compound core, which serves as a privileged scaffold for structural modification. karger.comtwistingmemoirs.com The primary goals of these modifications are to enhance the spectrum of activity, improve pharmacokinetic properties, and overcome bacterial resistance. twistingmemoirs.commdpi.com Key positions on the quinolone ring for modification include N-1, C-5, C-7, and C-8. karger.com

The introduction of a fluorine atom at C-8, creating the 6,8-difluoro structure, is a strategic modification aimed at improving antibacterial potency. karger.com For instance, the activity imparted by a C-8 substituent in certain quinolone series against Gram-positive organisms follows the order F > naphthyridine > Cl = OMe = H. nih.gov This highlights the advantageous nature of the C-8 fluorine substitution.

The substituent at the C-7 position is arguably the most critical for modulating the drug's spectrum and potency. researchgate.net A wide variety of cyclic amines, such as piperazine, pyrrolidine, and more complex azabicyclic groups, have been introduced at C-7 to optimize activity against specific pathogens. karger.comnih.gov Synthesizing new pyrrolidine derivatives with novel substituents and coupling them to the quinoline nucleus has led to new fluoroquinolones with potent activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of these new agents is a continuous effort to combat the growing problem of bacterial resistance. karger.commdpi.com

Resistance Mechanisms and Strategies for Overcoming Resistance

Bacterial resistance to fluoroquinolones, including those based on the this compound scaffold, is a significant clinical challenge. youtube.com The two predominant mechanisms of resistance are target-site mutations and reduced intracellular drug accumulation. nih.govcdc.gov

Target-Site Mutations : The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. researchgate.netyoutube.com Spontaneously occurring mutations in the genes that code for these enzymes (e.g., gyrA, gyrB, parC, and parE) can alter their structure, reducing the binding affinity of the fluoroquinolone. nih.govyoutube.com This is the most common mechanism of high-level resistance. For some bacteria, a single mutation is sufficient to confer clinically significant resistance. nih.gov

Reduced Drug Accumulation : This can occur through two main pathways:

Increased Efflux : Bacteria can overexpress endogenous multidrug-resistance (MDR) efflux pumps that actively transport fluoroquinolones out of the cell, preventing them from reaching their targets. youtube.comcdc.gov

Decreased Permeability : Mutations can also affect the expression of diffusion channels in the outer membrane of Gram-negative bacteria, reducing the drug's ability to enter the cell. cdc.gov

Strategies to overcome this resistance are a major focus of modern antibiotic development. One approach is the rational design of new fluoroquinolone derivatives that can evade these resistance mechanisms. This includes creating molecules with enhanced affinity for the target enzymes, making them effective even against mutated forms. Another strategy involves developing compounds that are poor substrates for efflux pumps. cdc.gov Additionally, research into efflux pump inhibitors, which could be administered alongside a fluoroquinolone to restore its activity, is an active area of investigation. cdc.gov

Anticancer Research and Antitumor Activities

Beyond their antibacterial applications, fluoroquinolone scaffolds, including the this compound core, have garnered significant interest for their potential as anticancer agents. ekb.egsruc.ac.uknih.gov This therapeutic repositioning is based on the structural similarity between bacterial topoisomerases and their mammalian counterparts, which are validated targets in cancer therapy. mdpi.com Modifications of the basic quinolone structure, particularly substitutions at the C-6, C-7, and C-8 positions, are crucial for shifting the compound's selectivity from bacterial to mammalian enzymes and imparting antitumor properties. ekb.egmdpi.com

The introduction of a fluorine atom at position 6 is considered necessary for anticancer activity, and an additional fluorine atom at position 8 has been found to increase the effectiveness of this action by enhancing the inhibition of mammalian topoisomerase enzymes. ekb.egmdpi.com Research has shown that various derivatives can inhibit the growth of a range of cancer cell lines, including those from leukemia, colon cancer, breast cancer, and melanoma. preveda.skmdpi.com

Modulation of Mammalian Topoisomerase II

The primary mechanism for the antitumor activity of many this compound derivatives is the modulation of mammalian topoisomerase II. sruc.ac.uknih.gov This enzyme is vital for managing DNA topology during replication and cell division. By inhibiting topoisomerase II, these compounds can lead to the accumulation of double-stranded DNA breaks, which subsequently triggers cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Specific this compound derivatives have been shown to be potent enhancers of topoisomerase II-mediated DNA cleavage. nih.gov For example, the 1-ethyl and 1-cyclopropyl derivatives of 6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid were found to be highly potent enhancers of topoisomerase II activity, with the cyclopropyl (B3062369) derivative being approximately twice as potent as the established anticancer drug etoposide. nih.gov Unlike etoposide, which primarily inhibits the DNA religation step, these quinolone derivatives appear to work through a novel mechanism that enhances both pre- and post-strand passage DNA cleavage activities without impairing the enzyme's ability to religate the DNA. nih.gov This distinct mechanism suggests that these compounds represent a novel class of topoisomerase II-targeted drugs with potential as antineoplastic agents. nih.govnih.gov

Cytotoxic Potential of 6,8-Difluoroquinolone Derivatives

Derivatives of the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. sruc.ac.uknih.gov The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) or the mean GI₅₀ (50% growth inhibition), with lower values indicating higher potency.

For instance, a newly synthesized fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), exhibited significant growth inhibition against HeLa (cervical cancer) and B16 (murine melanoma) cells. nih.gov In another study, certain ciprofloxacin-derived analogs were screened by the National Cancer Institute (NCI-60) and showed potent cytotoxicity with mean GI₅₀ values as low as 2.45 to 3.30 μM across a panel of human tumor cell lines. nih.gov These compounds were often more potent than the reference drug Etoposide. nih.gov The nature of the substituents on the quinolone ring is critical, with studies showing that modifications can lead to compounds with potent inhibitory effects, with IC₅₀ values in the sub-micromolar to low micromolar range. sruc.ac.uk

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Cytotoxicity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Ciprofloxacin-derived hydrazide (Compound II) | NCI-60 Panel | Mean GI₅₀ = 3.30 µM | nih.gov |

| Ciprofloxacin-derived analog (Compound IIIb) | NCI-60 Panel | Mean GI₅₀ = 2.45 µM | nih.gov |

| N-[2-substituted-2-(2-thienyl)ethyl]piperazinyl quinolones (Compound 54) | A-431 (squamous carcinoma) | IC₅₀ = 3.11 µg/mL | sruc.ac.uk |

| N-[2-substituted-2-(2-thienyl)ethyl]piperazinyl quinolones (Compound 54) | KB (oral epithelial carcinoma) | IC₅₀ = 4.91 µg/mL | sruc.ac.uk |

| 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) | HeLa (cervical cancer), B16 (melanoma) | Significant growth inhibition | preveda.sknih.gov |

Hybrid Molecules and Scaffold Hopping Strategies in Anticancer Drug Discovery

To discover novel and more effective anticancer agents, medicinal chemists employ advanced drug design strategies such as the creation of hybrid molecules and scaffold hopping, using privileged structures like this compound as a starting point.

Hybrid Molecules: This strategy involves covalently linking two or more pharmacophores to create a single molecule with multiple mechanisms of action or improved properties. For example, fluoroquinolone scaffolds have been combined with other anticancer agents or moieties to create hybrid compounds. nih.gov This approach can lead to synergistic effects, overcome resistance mechanisms, or improve targeting to cancer cells.

Scaffold Hopping: This is a computational and synthetic strategy used to identify novel core structures (scaffolds) that are structurally different from a known active molecule but retain its key biological activity. nih.govniper.gov.in The goal is to discover new intellectual property, improve potency and selectivity, and optimize pharmacokinetic properties. nih.govnih.gov In the context of anticancer drug discovery, one could "hop" from the this compound scaffold to a completely different heterocyclic system while ensuring the new molecule maintains the essential three-dimensional arrangement of functional groups required for binding to topoisomerase II. nih.govrsc.org This approach allows for the exploration of new chemical space and can lead to the discovery of drug candidates with superior profiles compared to the original lead compound. niper.gov.innih.gov

Other Potential Biological Activities

Beyond established applications, the this compound scaffold has been investigated for a range of other potential biological activities, including as an antimalarial, antifungal, and antiviral agent, and as a potential component of neuroimaging probes.

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with famous examples including chloroquine (B1663885) and mefloquine. The 4-aminoquinoline (B48711) derivatives, in particular, have been a cornerstone of malaria treatment for decades. nih.gov Research into new quinoline-based antimalarials is ongoing, with a focus on overcoming widespread drug resistance. mdpi.com Modifications of the quinoline ring are a key strategy in the development of new and more effective antimalarial agents. nih.gov However, based on currently available public research, specific studies detailing the synthesis and in vitro or in vivo antimalarial activity of this compound derivatives are not prominent. While the broader class of fluoroquinolones has been explored for antimalarial properties, dedicated research focusing on the 6,8-difluoro substitution pattern in this context remains to be extensively documented.

Quinoline derivatives have demonstrated notable potential as antifungal agents. The inclusion of fluorine atoms in the quinoline structure can enhance this activity. mdpi.com For instance, a series of novel fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity against a range of plant-pathogenic fungi. mdpi.com While this research did not specifically focus on 6,8-difluoro derivatives, it highlights the general potential of fluorinated quinolines in this therapeutic area.

Styrylquinolines, another class of quinoline derivatives, are also known for their antifungal properties, particularly against Candida albicans. nih.gov Research in this area suggests that the presence of electron-accepting groups on the quinoline ring can enhance antifungal activity. nih.gov This principle supports the potential for the two electron-withdrawing fluorine atoms in the this compound scaffold to contribute positively to antifungal efficacy.

While direct studies on this compound derivatives are limited, research on related difluoroquinolone compounds provides some insight. A study on difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent showed significant activity against various bacteria, with the difluorinated compounds being notably more active than their monofluorinated counterparts. nih.gov Although this study focused on antibacterial activity, it underscores the potential impact of difluoro substitution on antimicrobial properties in general.

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs This table presents data from closely related fluorinated quinoline compounds to illustrate the potential of the scaffold, as direct data for this compound derivatives is limited.

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3,4-difluorobenzoate | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-dichlorobenzoate | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethoxy)benzoate | Rhizoctonia solani | 80.8 | mdpi.com |

The quinolone scaffold has been a subject of interest in the development of antiviral agents. Notably, certain quinolone derivatives have been investigated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). Research has shown that a class of 6-aminoquinolones can act as inhibitors of HIV-1 replication by interfering with the Tat-mediated transcription process. nih.gov

In the context of developing these potent 6-aminoquinolone anti-HIV agents, a key intermediate, ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate, has been synthesized. bohrium.com The synthesis of this specific this compound derivative underscores the relevance of this scaffold in the design of new antiviral compounds. While the final antiviral activity data for derivatives of this specific intermediate are not detailed in the available literature, its creation as part of an anti-HIV research program is a strong indicator of its potential.

Furthermore, studies on fluoroquinolones have demonstrated their efficacy in suppressing the replication of flaviviruses, such as the Zika virus (ZIKV) and Dengue virus (DENV). nih.govbiorxiv.org For example, difloxacin (B1670560) and ciprofloxacin have been shown to inhibit ZIKV replication in cell cultures. nih.gov Although these are not this compound derivatives, they belong to the broader fluoroquinolone class, suggesting that the quinolone core with fluorine substitutions is a viable starting point for the development of antiviral drugs.

Table 2: Antiviral Activity of Selected Fluoroquinolones against Zika Virus (ZIKV) This table presents data for related fluoroquinolone compounds to illustrate the potential of the scaffold, as direct antiviral activity data for this compound derivatives is not available.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| Enoxacin | ZIKV | HEK-293 | 29.8 | nih.gov |

| Ciprofloxacin | ZIKV | HEK-293 | 56.8 | nih.gov |

| Difloxacin | ZIKV | HEK-293 | 25.4 | nih.gov |

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biochemical processes in the living brain. nih.gov The development of novel PET radiotracers is crucial for advancing our understanding of neurological diseases and for aiding in the development of new drugs for the central nervous system (CNS). dntb.gov.ua

Radiotracers labeled with fluorine-18 (B77423) (18F) are of particular interest due to the favorable half-life (109.8 minutes) and low positron energy of this radionuclide, which allows for high-resolution imaging. nih.gov The synthesis of 18F-labeled molecules that can cross the blood-brain barrier and bind to specific targets in the brain is a major focus of radiopharmaceutical chemistry.

The quinoline scaffold has been successfully utilized in the development of PET radiotracers for brain imaging. For instance, novel fluoroalkylated triazine derivatives based on a quinoline structure have been synthesized and radiolabeled with 18F for the in vivo imaging of phosphodiesterase 2A (PDE2A) in the brain. nih.gov This demonstrates the suitability of the quinoline core for designing CNS-penetrant molecules for PET imaging.

Despite the successful use of the broader quinoline scaffold in neuroimaging, and the common use of fluorine-18 in PET tracer development, there is currently a lack of specific published research demonstrating the use of the this compound scaffold in the design and synthesis of PET radiotracers for neuroimaging. The inherent properties of the this compound moiety, such as its potential for high binding affinity and metabolic stability, may make it an interesting candidate for future development in this field, but to date, this potential does not appear to have been extensively explored in the scientific literature.

Computational Chemistry and Theoretical Studies of 6,8 Difluoroquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of 6,8-difluoroquinoline. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Recent quantum-chemical calculations for a series of difluoroquinolines have provided comparative insights into their electronic structures. ethernet.edu.et In these studies, this compound is noted to have a relatively higher energy compared to isomers like 5,7-difluoroquinoline (B1304923). ethernet.edu.et This is attributed to the positioning of the fluorine atoms relative to the nitrogen atom in the quinoline (B57606) ring system. While the fluorine atoms are strong σ-acceptors, they also exhibit a π-donating effect. ethernet.edu.et In the 6,8-substitution pattern, the π-donating effect of the fluorine atoms is not in direct conjugation with the π-electron withdrawing nitrogen atom, leading to a less stabilized system compared to the 5,7-isomer. ethernet.edu.et

The distribution of electron density is significantly influenced by the electronegative nitrogen and fluorine atoms. The nitrogen atom's σ- and π-electron withdrawing nature leads to a partial positive charge on the carbon atoms within the pyridine (B92270) ring. ethernet.edu.et Conversely, the π-donating effect of the fluorine atoms results in a partial negative charge on the non-substituted carbon atoms of the benzene (B151609) ring. ethernet.edu.et This charge distribution is crucial for understanding the molecule's electrostatic potential and its susceptibility to electrophilic or nucleophilic attack.

Below is an interactive table summarizing key electronic properties that can be determined for this compound using quantum chemical calculations.

| Electronic Property | Description | Typical Calculated Values (Illustrative) |

| Total Energy | The total electronic energy of the molecule in its ground state. Relative energies of isomers indicate their thermodynamic stability. | Higher than 5,7-difluoroquinoline isomer |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | 2.0 to 3.0 Debye |

| Atomic Charges | Partial charges on individual atoms (e.g., Mulliken or NBO charges), indicating sites for electrostatic interactions. | Negative on N and F atoms, positive on adjacent C atoms |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as a this compound derivative, with a biological target, typically a protein or nucleic acid. These methods are central to computer-aided drug design.

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of fluoroquinolones, to which it belongs, is well-studied. The primary targets for antibacterial fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

A typical molecular docking study for a this compound derivative would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D crystal structure of the target protein (e.g., DNA gyrase) from a repository like the Protein Data Bank (PDB). The structure of the this compound derivative would be built and its geometry optimized using quantum chemical methods.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations to find the most favorable binding pose, which is typically scored based on binding energy.

Analysis of Interactions: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein.

Molecular dynamics simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide insights into the stability of the ligand-receptor complex and can reveal conformational changes that occur upon binding.

The table below illustrates the kind of data that would be generated from a hypothetical molecular docking study of a this compound derivative against a bacterial target.

| Parameter | Description | Illustrative Finding |

| Binding Affinity (ΔG) | The predicted free energy of binding, indicating the strength of the interaction. More negative values suggest stronger binding. | -8.0 to -10.0 kcal/mol |

| Inhibition Constant (Ki) | A calculated value derived from the binding affinity, representing the concentration of ligand required to inhibit the enzyme by 50%. | Low micromolar to nanomolar range |

| Key Interacting Residues | Specific amino acids in the target's active site that form significant interactions with the ligand. | Aspartic acid, Serine, Arginine |

| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonds with the carboxylic acid group; π-π stacking of the quinoline ring. |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions during an MD simulation, indicating its stability in the binding pocket. | < 2.0 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds like fluoroquinolones, QSAR can help in designing new derivatives with improved potency.

A QSAR study on a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its connectivity.

Once these descriptors are calculated, a statistical model (e.g., multiple linear regression, partial least squares) is built to correlate them with the experimentally measured biological activity (e.g., minimum inhibitory concentration, MIC). A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds.

The following table presents examples of molecular descriptors that would be relevant in a QSAR model for this compound derivatives and their potential influence on antibacterial activity.

| Descriptor Class | Specific Descriptor | Potential Impact on Activity |

| Electronic | HOMO Energy | Higher HOMO energy might correlate with increased activity by facilitating interactions with the target. |

| Hydrophobic | LogP | An optimal level of lipophilicity is often required for cell penetration and target engagement. |

| Steric | Molecular Volume | The size of substituents, particularly at the C-7 position, can significantly affect binding to the target enzyme. |

| Topological | Wiener Index | This descriptor of molecular branching can influence solubility and transport properties. |

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are also employed to predict the chemical reactivity of this compound and to elucidate the mechanisms of its reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates.

A notable area of study for fluorinated quinolines is their behavior in nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 2-chloro-6,8-difluoroquinoline (B2498460) with ammonia (B1221849) has been a subject of interest. researchgate.net Computational studies can predict the regioselectivity of such reactions by calculating the activation energies for nucleophilic attack at different positions.

In the case of 2-chloro-6,8-difluoroquinoline reacting with ammonia, DFT calculations have been used to determine the activation energies for the substitution of the chlorine atom versus one of the fluorine atoms. researchgate.net These calculations can explain experimental observations, such as why the reaction with aqueous ammonia leads to 2-amino-6,8-difluoroquinoline as the main product, rather than substitution at the 8-position. researchgate.net The calculated activation energies provide a quantitative basis for understanding the reaction's regioselectivity.

The table below summarizes the type of information that can be obtained from theoretical studies on the reactivity of a this compound derivative.

| Parameter | Description | Illustrative Example for SNAr Reaction |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. Lower Ea indicates a faster reaction. | The calculated Ea for substitution at C-2 (Cl) is lower than at C-8 (F). |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction, indicating whether it is exothermic or endothermic. | The formation of the amino-substituted product is predicted to be exothermic. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Identification of the geometry of the Meisenheimer complex-like transition state. |

| Reaction Mechanism | The step-by-step sequence of elementary reactions by which the overall chemical change occurs. | A two-step addition-elimination mechanism is often proposed for SNAr reactions. |

Future Directions and Emerging Research Avenues for 6,8 Difluoroquinoline

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for advancing the research and application of 6,8-difluoroquinoline and its derivatives. While classical methods for quinoline (B57606) synthesis exist, future research is increasingly focused on innovative strategies that offer higher yields, greater functional group tolerance, and environmentally benign conditions.

One promising direction is the refinement of nucleophilic aromatic substitution (SNAr) reactions. The presence of fluorine atoms at positions 6 and 8 enhances the electrophilicity of the quinoline ring, potentially facilitating the displacement of other leaving groups. Research into enhancing the rate and regioselectivity of these substitutions, possibly through the formation of boron chelates, could streamline the synthesis of complex derivatives. researchgate.net

Furthermore, the development of novel catalytic systems is a key area of exploration. For instance, photochemical reactions utilizing catalysts like copper(I) iodide (CuI) have shown potential for converting azide (B81097) groups to amines on the fluoroquinolone scaffold. researchgate.net Future work could expand the scope of such photochemical methods to introduce a wider variety of functional groups onto the this compound core. The exploration of green chemistry approaches, such as one-pot reactions and the use of safer solvents, will also be critical in making the synthesis of these compounds more cost-effective and sustainable. nih.govfrontiersin.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Enhanced Nucleophilic Aromatic Substitution (SNAr) | Improved reaction rates and regioselectivity. | Use of boron chelates to enhance reactivity. researchgate.net |

| Photochemical Methods | Mild reaction conditions and novel transformations. | Catalytic conversion of functional groups (e.g., azide to amine). researchgate.net |

| Green Chemistry Approaches | Reduced environmental impact, cost-effectiveness. | Development of one-pot syntheses and use of sustainable solvents. nih.gov |

Advanced Pharmacological Profiling and Preclinical Studies

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The 6,8-difluoro substitution pattern offers a unique opportunity to develop new therapeutic agents with potentially enhanced potency and improved pharmacokinetic profiles.

Future research will involve extensive pharmacological profiling of this compound derivatives against a broad array of biological targets. While derivatives have shown promise as antibacterial agents, there is significant potential to explore their efficacy as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov For example, a 6,8-difluoro-quinoline moiety has been incorporated into inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. sci-hub.se

Comprehensive preclinical studies will be essential to evaluate the therapeutic potential of promising candidates. These studies will need to assess not only the efficacy but also the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds. Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the this compound core influence biological activity and to guide the design of next-generation drug candidates with optimized properties. nih.govnih.gov

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Oncology | Kinases, Topoisomerases, Indoleamine 2,3-dioxygenase 1 (IDO1) | Quinolines are known kinase and topoisomerase inhibitors; specific derivatives show IDO1 inhibition. sci-hub.senih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Topoisomerase IV | Fluoroquinolones are a major class of antibiotics targeting these enzymes. nih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | Quinoline derivatives have shown potential as neuroprotective agents. nih.gov |

Application in Materials Science and Photophysical Properties

Beyond its biomedical potential, the this compound scaffold possesses unique electronic and photophysical properties that make it an attractive building block for advanced materials. The introduction of fluorine atoms can significantly alter the photochemistry and photophysics of the quinolone system. mdpi.com

An emerging area of research is the use of this compound derivatives in the development of sensors and optoelectronic devices. For instance, related compounds like 6-chloro-8-fluoroquinoline (B1488121) are used as intermediates to synthesize Schiff bases that function as fluorescent sensors for metal-ion recognition. ossila.com These Schiff bases can also act as ligands to form dye complexes with ruthenium or iridium, which have applications in dye-sensitized solar cells (DSSCs). ossila.com

Future investigations will likely focus on systematically studying the photophysical properties of this compound and its derivatives, including their absorption and emission spectra, quantum yields, and lifetimes. Understanding how these properties are influenced by different substituents will enable the rational design of novel materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Integration with AI and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and these technologies can be powerfully applied to the development of this compound-based therapeutics. nih.govmdpi.com AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties, thereby accelerating the drug design process and reducing costs. researchgate.netnih.gov